molecular formula C12H16BrNO5 B2829058 [3-(4-Bromophenoxy)propyl]methylamine oxalate CAS No. 1185414-45-2

[3-(4-Bromophenoxy)propyl]methylamine oxalate

Cat. No.: B2829058
CAS No.: 1185414-45-2
M. Wt: 334.166
InChI Key: VUZSBXCKAGTLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-Bromophenoxy)propyl]methylamine oxalate is a useful research compound. Its molecular formula is C12H16BrNO5 and its molecular weight is 334.166. The purity is usually 95%.
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Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation at the amine group to form the corresponding nitroso or nitro derivatives.

  • Reduction: The bromine atom in the bromophenoxy group can be reduced to hydrogen under specific conditions.

  • Substitution: The bromine atom is highly reactive and can be replaced by other nucleophiles, such as -OH or -NH2 groups.

  • Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction, and bases or acids for substitution reactions.

Scientific Research Applications

  • Chemistry: Used as an intermediate in organic synthesis for the production of more complex molecules.

  • Biology: Studied for its effects on cellular pathways and its potential as a biochemical tool.

  • Medicine: Potentially useful in the development of pharmaceuticals, particularly as a lead compound in drug discovery.

  • Industry: Employed in the synthesis of polymers and other materials.

5. Mechanism of Action: The exact mechanism of action of [3-(4-Bromophenoxy)propyl]methylamine oxalate varies based on its application:

  • Molecular Targets: It can interact with various enzymes and receptors due to its amine and bromophenoxy functionalities.

  • Pathways Involved: It may alter signaling pathways or metabolic processes within cells.

Comparison with Similar Compounds

  • Similar Compounds: [3-(4-Chlorophenoxy)propyl]methylamine oxalate, [3-(4-Fluorophenoxy)propyl]methylamine oxalate, and [3-(4-Iodophenoxy)propyl]methylamine oxalate.

  • Uniqueness: The bromine atom provides unique reactivity compared to its halogenated counterparts, which can influence both its chemical behavior and its applications.

Properties

IUPAC Name

3-(4-bromophenoxy)-N-methylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.C2H2O4/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;3-1(4)2(5)6/h3-6,12H,2,7-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZSBXCKAGTLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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